2H-1,2,6-チアジアジン-4-カルボン酸エチル 1,1-ジオキシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

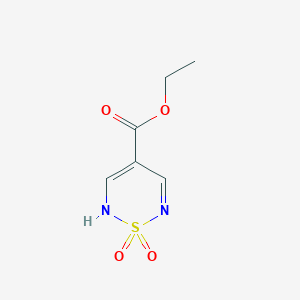

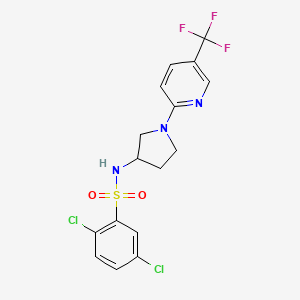

Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C6H8N2O4S . It is a derivative of 2H-1,2,6-thiadiazine 1,1-dioxide, which has been shown to have various biological activities, including antiviral, cannabinoid, antidiabetic, anti-HIV-1, and antiparasitic activities .

Synthesis Analysis

The title compound was prepared via alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole in anhydrous dioxane in the presence of triethylamine . One of the main methods of 2H-1,2,6-thiadiazine 1,1-dioxide synthesis is the intermolecular cyclization of sulfamide .Molecular Structure Analysis

The thiadiazine ring of the compound has an envelope conformation with the S atom displaced by 0.4883 (6) Å from the mean plane through the other five atoms. The planar 1,2,4-oxadiazole ring is inclined to the mean plane of the thiadiazine ring by 77.45 (11) degrees .Physical And Chemical Properties Analysis

The molecular formula of the compound is C6H8N2O4S, with an average mass of 204.204 Da and a monoisotopic mass of 204.020477 Da .科学的研究の応用

抗菌活性

構造的に2H-1,2,6-チアジアジン-4-カルボン酸エチル 1,1-ジオキシドと類似した1,2,4-ベンゾチアジアジン-1,1-ジオキシド誘導体は、抗菌活性を有することが報告されています .

抗ウイルス活性

これらの化合物は、抗ウイルス特性も示し、ウイルス感染の治療と予防に役立ちます .

降圧作用

1,2,4-ベンゾチアジアジン-1,1-ジオキシドは、その心臓血管および高血圧効果で知られています . 高血圧の管理に使用できます .

抗糖尿病作用

これらの化合物は、抗糖尿病作用を有することが報告されており、糖尿病の治療に役立ちます .

抗がん作用

1,2,4-ベンゾチアジアジン-1,1-ジオキシドの誘導体は、抗がん作用を有することが判明しています . 研究によると、2H-ベンゾ[e][1,2,4]チアジアジン 1,1-ジオキシド誘導体は、がん治療において重要なPI3Kδ阻害剤として作用することができます .

KATPチャネル活性化剤

1,2,4-ベンゾチアジアジン-1,1-ジオキシドは、ATP感受性カリウムチャネル(KATP)活性化剤として作用することが報告されています . この活性は、インスリン分泌の調節に役立ちます .

AMPA受容体モジュレーター

これらの化合物は、AMPA受容体をモジュレートすることが判明しています . AMPA受容体は、中枢神経系における速いシナプス伝達に関与しています。

化学反応における触媒

N,2-ジブロモ-6-クロロ-3,4-ジヒドロ-2H-ベンゾ[e][1,2,4]チアジアジン-7-スルホンアミド 1,1-ジオキシドは、2H-1,2,6-チアジアジン-4-カルボン酸エチル 1,1-ジオキシドと類似した化合物であり、9-アリール-1,8-ジオキソ-オクタヒドロキサンテン誘導体の調製における触媒として使用されています .

作用機序

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .

Mode of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to act as positive allosteric modulators of the ampa receptors . This suggests that ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide might interact with its targets to modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

Based on the reported activities of similar compounds, it can be inferred that this compound might influence a variety of biochemical pathways related to its targets .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound might have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with AMPA receptors, acting as a positive allosteric modulator . Additionally, it has been reported to interact with KATP channels, influencing their activity and potentially affecting cellular metabolism . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.

Cellular Effects

Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with AMPA receptors can enhance synaptic transmission, potentially impacting neuronal communication and plasticity . Furthermore, its effect on KATP channels can influence cellular energy metabolism, affecting processes such as insulin secretion and muscle contraction . These cellular effects underscore the compound’s potential in influencing critical physiological processes.

Molecular Mechanism

The molecular mechanism of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with AMPA receptors, for instance, involves binding to a specific site on the receptor, enhancing its activity and promoting synaptic transmission . Similarly, its interaction with KATP channels involves binding to the channel complex, modulating its activity and influencing cellular energy metabolism . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing synaptic transmission and improving metabolic function . At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential toxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with KATP channels, for instance, affects metabolic flux and metabolite levels, influencing processes such as insulin secretion and muscle contraction . Additionally, its interaction with AMPA receptors can impact neuronal metabolism, affecting processes such as synaptic transmission and plasticity . These metabolic interactions highlight the compound’s potential in modulating critical physiological processes.

Transport and Distribution

The transport and distribution of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide within cells and tissues are influenced by various transporters and binding proteins. The compound’s interaction with specific transporters can affect its localization and accumulation within cells, influencing its activity and function . Additionally, binding proteins can modulate the compound’s distribution within tissues, affecting its therapeutic potential . These transport and distribution mechanisms provide insights into the compound’s pharmacokinetics and its potential for therapeutic applications.

Subcellular Localization

The subcellular localization of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization within specific cellular compartments can affect its activity and function, influencing processes such as synaptic transmission and cellular metabolism . These subcellular localization mechanisms highlight the importance of understanding the compound’s intracellular dynamics for its therapeutic applications.

特性

IUPAC Name |

ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S/c1-2-12-6(9)5-3-7-13(10,11)8-4-5/h3-4,7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWHSPHMSCWZQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNS(=O)(=O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B2362495.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)

![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2362508.png)

![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)

![N-[3-(dimethylamino)propyl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B2362514.png)

![2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2362515.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-(4-chlorobenzoyl)-1,3-thiazolidine](/img/structure/B2362517.png)